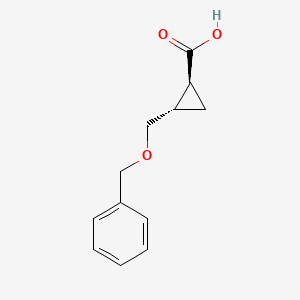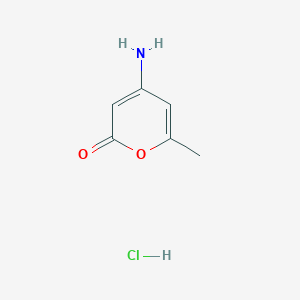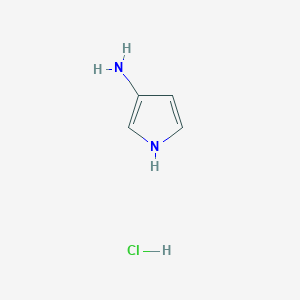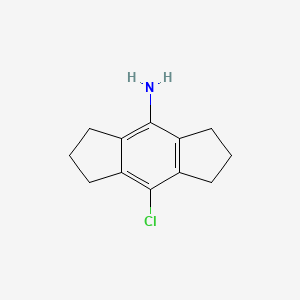
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DFPC and has a molecular formula of C7H3F3N2O.
Wirkmechanismus
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to active sites, thereby inhibiting the function of the target . More detailed studies are required to understand the exact mode of action of this compound.
Biochemical Pathways
Biochemical pathways generally involve a series of chemical reactions occurring within a cell, and the compound could potentially affect these reactions
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties have been documented . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been known to induce specific cellular responses
Action Environment
It’s known that environmental factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
DFPC has several advantages for lab experiments. It is easy to synthesize and has good purity and yield. DFPC is also stable under normal laboratory conditions and has low toxicity. However, DFPC has some limitations for lab experiments. It is relatively expensive and may not be readily available in some laboratories. DFPC also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
DFPC has great potential for future research in various fields. Some possible future directions include:
1. Further studies on the mechanism of action of DFPC in cancer cells and inflammation.
2. Synthesis of new derivatives of DFPC with improved potency and selectivity.
3. Development of new materials based on DFPC for various applications.
4. Investigation of the pharmacokinetics and pharmacodynamics of DFPC in animal models.
5. Exploration of the potential of DFPC as a lead compound for drug discovery.
Conclusion:
In conclusion, DFPC is a chemical compound with great potential for scientific research in various fields. Its synthesis method has been optimized to yield high purity and high yield. DFPC has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. It has been shown to have potent anti-inflammatory and anti-cancer properties and low toxicity. DFPC has several advantages for lab experiments, but also has some limitations. Future research on DFPC may lead to the development of new drugs, materials, and technologies.
Synthesemethoden
DFPC can be synthesized using a multistep process that involves the reaction of 2,6-difluorobenzaldehyde with malononitrile and subsequent cyclization with the help of a base. The resulting intermediate is then reacted with fluorine gas to yield DFPC. This synthesis method has been optimized to yield high purity and high yield of DFPC.
Wissenschaftliche Forschungsanwendungen
DFPC has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFPC has been shown to have potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DFPC has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
In materials science, DFPC has been used as a building block for the synthesis of various functional materials such as liquid crystals, polymers, and fluorescent dyes. DFPC has also been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)-3-fluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-4-1-2-6(13-7(9)10)12-5(4)3-11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLZZLNKYZGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)


![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)






![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)

